molecular formula C5H11Cl2NO2S B8797500 n,n-Bis(2-chloroethyl)methanesulfonamide CAS No. 54533-09-4

n,n-Bis(2-chloroethyl)methanesulfonamide

Cat. No. B8797500
CAS RN: 54533-09-4
M. Wt: 220.12 g/mol
InChI Key: HLUTZVACYWYJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,n-Bis(2-chloroethyl)methanesulfonamide is a useful research compound. Its molecular formula is C5H11Cl2NO2S and its molecular weight is 220.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality n,n-Bis(2-chloroethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n,n-Bis(2-chloroethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54533-09-4

Product Name

n,n-Bis(2-chloroethyl)methanesulfonamide

Molecular Formula

C5H11Cl2NO2S

Molecular Weight

220.12 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)methanesulfonamide

InChI

InChI=1S/C5H11Cl2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3

InChI Key

HLUTZVACYWYJKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

14.3 ml (185 mmol) of methanesulfonyl chloride are added slowly to a solution of 15 g (84 mmol) of commercial bis(2-chloroethylamine) hydrochloride and 26 ml (185 mmol) of triethylamine in 200 ml of dichloromethane and 70 ml of tetrahydrofuran previously stirred for 15 min and then filtered in order to remove the triethylammonium chloride. The reaction medium is then stirred at ambient temperature for 18 h, extracted with dichloromethane, and washed with water. The organic phase is dried over magnesium sulfate, filtered and evaporated. The residue obtained is washed with diisopropyl ether, filtered and then dried under vacuum. 15.3 g (82%) of N,N-bis-(2-chloroethyl)methanesulfonamide are obtained in the form of a solid.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.6 ml (62 mmol) of triethylamine are added to a solution of 5 g (28 mmol) of bis(2-chloroethyl)amine hydrochloride in 60 ml of dichloromethane. The triethylammonium chloride salts precipitate and are filtered off. 2.4 ml (31 mmol) of methylsulfonyl chloride are then added to the filtrate obtained, and the reaction medium is stirred at ambient temperature for 3 h. After the addition of water, the product is extracted with dichloromethane. The organic phase is washed with water, dried over magnesium sulfate, filtered and concentrated. 5.8 g (94%) of N,N-bis(2-chloroethyl)methanesulfonamide are obtained in the form of a beige solid.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Triethylamine (3.1 mL, 22.2 mmol) was added dropwise to a suspension of N,N-bis(2-chloroethyl)amine hydrochloride (2.0 g, 11.2 mmol) in dichloromethane and the mixture was stirred at room temperature for 20 minutes. The mixture was then cooled in an ice bath and methanesulfonyl chloride (1.41 g, 1.1 mmol) was added dropwise. The cooling bath was removed and the mixture was stirred for 4 hours at room temperature. Water was added to the reaction mixture and the organic layer was washed with 2M aqueous hydrochloric acid, water, dried (MgSO4) and evaporated to give the title compound (1.80 g, 73%) as a white solid.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Yield
73%

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